molecular formula C12H16BrN B1316422 1-(1-(4-Bromophenyl)ethyl)pyrrolidine CAS No. 78065-00-6

1-(1-(4-Bromophenyl)ethyl)pyrrolidine

Cat. No. B1316422
CAS RN: 78065-00-6
M. Wt: 254.17 g/mol
InChI Key: QGCHPDGYVYGLTE-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a chemical compound with the molecular formula C12H16BrN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in various studies . For instance, one synthetic route involves a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality . The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate, which upon elimination generates the final pyrrole .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(1-(4-Bromophenyl)ethyl)pyrrolidine are not detailed in the search results, pyrrolidine derivatives have been studied for their reactivity .


Physical And Chemical Properties Analysis

1-(1-(4-Bromophenyl)ethyl)pyrrolidine has a molecular weight of 254.17 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results .

Scientific Research Applications

Conformational Analysis

  • 1-(1-(4-Bromophenyl)ethyl)pyrrolidine has been studied for its conformational properties. Studies have shown that similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, demonstrate non-planar structures in solution, a characteristic also observed in solid-state crystal structures. This non-planarity is a significant aspect of their molecular behavior (Fujiwara, Varley, & van der Veen, 1977).

Hydrogen-Bonding Patterns

  • The compound and its analogs are notable for their unique hydrogen-bonding patterns. For instance, (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, a related molecule, exhibits bifurcated intra- and intermolecular hydrogen bonding. This bonding pattern forms six-membered hydrogen-bonded rings and centrosymmetric dimers, contributing to the stability of its crystal structure (Balderson, Fernandes, Michael, & Perry, 2007).

Antioxidant and Anticholinergic Activities

  • Derivatives of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine have been synthesized and evaluated for their antioxidant and anticholinergic activities. Studies have demonstrated that these compounds exhibit potent antioxidant properties and significant inhibitory effects on cholinergic enzymes, indicating potential therapeutic applications (Rezai et al., 2018).

Molecular and Crystal Structure Analysis

  • The molecular and crystal structures of various derivatives of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine have been extensively studied. For example, analyses of similar compounds such as Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate have provided insights into their conformational characteristics and intermolecular interactions, which are crucial for understanding their chemical behavior (Nirmala et al., 2009).

Kinetic Studies

  • Kinetic studies involving compounds related to 1-(1-(4-Bromophenyl)ethyl)pyrrolidine have been conducted to understand their reactivity and reaction mechanisms. Such studies provide valuable information about the interaction of these compounds with other molecules, which is essential for their potential applications in various chemical processes (Castro, Cabrera, & Santos, 1997).

Safety And Hazards

Safety data sheets suggest that 1-(1-(4-Bromophenyl)ethyl)pyrrolidine should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCHPDGYVYGLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285921
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Bromophenyl)ethyl)pyrrolidine

CAS RN

78065-00-6
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78065-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Hong, UR Seo, YK Chung - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
The methodology for the synthesis of carbamates via the base-promoted coupling of carbon dioxide, amines, and N-tosylhydrazones using potassium carbonate as the base and the …
Number of citations: 17 pubs.rsc.org

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